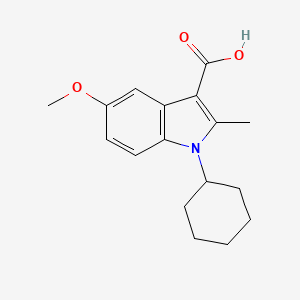

1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole cyclization, followed by purification processes such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy and cyclohexyl groups may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.

1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid: Contains a chlorobenzoyl group, leading to different chemical and biological properties.

Uniqueness

1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .

Biological Activity

1-Cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS No. 306957-33-5) is a compound of significant interest in pharmaceutical and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H21NO3 |

| Molecular Weight | 287.35 g/mol |

| IUPAC Name | 1-cyclohexyl-5-methoxy-2-methylindole-3-carboxylic acid |

| InChI Key | BPMZOSFCQREIRL-UHFFFAOYSA-N |

| Solubility | Slightly soluble in chloroform and methanol, DMSO |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole core allows for significant interactions that modulate biological pathways. The presence of methoxy and cyclohexyl groups enhances its binding affinity, potentially increasing its specificity towards target sites in biological systems .

Antimicrobial Properties

Research indicates that derivatives of indole compounds, including this compound, exhibit notable antimicrobial activities. These compounds have shown effectiveness against various bacterial strains, suggesting their potential as lead compounds in the development of new antibiotics .

Anticancer Activity

Indole derivatives are recognized for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell growth and survival. In vitro tests have shown promising results with IC50 values indicating effective cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Neuroprotective Effects : A study highlighted the neuroprotective capabilities of indole derivatives against oxidative stress-induced neurotoxicity. Compounds similar to this compound demonstrated significant protective effects in SH-SY5Y cells exposed to hydrogen peroxide, suggesting potential applications in neurodegenerative diseases .

Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. Research indicates that it can suppress lipid peroxidation and enhance cellular defense mechanisms against oxidative damage, which is crucial for preventing cellular aging and associated diseases .

Safety Profile

The compound has been classified with the GHS07 pictogram, indicating potential risks such as skin irritation and serious eye irritation. It is essential to handle this compound with care during laboratory procedures .

Properties

IUPAC Name |

1-cyclohexyl-5-methoxy-2-methylindole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-11-16(17(19)20)14-10-13(21-2)8-9-15(14)18(11)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMZOSFCQREIRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3CCCCC3)C=CC(=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.